molecular formula C11H9BrS B1610544 3-[2-(Bromomethyl)phenyl]thiophene CAS No. 99902-04-2

3-[2-(Bromomethyl)phenyl]thiophene

Cat. No.: B1610544
CAS No.: 99902-04-2
M. Wt: 253.16 g/mol
InChI Key: SVUXJVHXXDRYLH-UHFFFAOYSA-N
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Description

3-[2-(Bromomethyl)phenyl]thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Bromomethyl)phenyl]thiophene typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds with a high yield and is relatively straightforward.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Bromomethyl)phenyl]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

3-[2-(Bromomethyl)phenyl]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Bromomethyl)phenyl]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In material science, its electronic properties are exploited to create conductive polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Bromomethyl)phenyl]thiophene is unique due to the presence of both a bromomethyl group and a thiophene ring, which allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

3-[2-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUXJVHXXDRYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543639
Record name 3-[2-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-04-2
Record name 3-[2-(Bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound 2a (7.23 mmol) in carbon tetrachloride (150 mL) was added N-bromosuccinimide (7.5 mmol) and benzoyl peroxide (0.1 g). The solution was heated at reflux and irradiated with 250 watt sunlamp for 2 hours. The cooled reaction mixture was filtered through a pad of silica gel and the silica gel washed with diethyl ether (3×75 mL). The solvent was removed in vacuo and the residue fractionated to afford Compound 2b as a clear oil (b.p. 100°-103° C./0.1 mm).
Quantity
7.23 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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